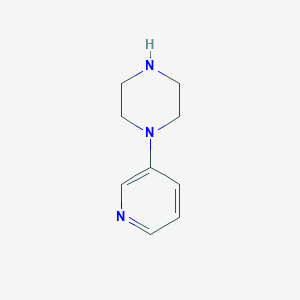

1-Pyridin-3-yl-piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJHEWLYGJJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331321 | |

| Record name | 1-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67980-77-2 | |

| Record name | 1-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Pyridin-3-yl-piperazine and Analoguesbenchchem.comacs.org

The synthesis of this compound and its derivatives is well-documented, with several reliable methods available to chemists. These routes offer flexibility in terms of starting materials and reaction conditions, allowing for the generation of a diverse range of analogues.

Nucleophilic Aromatic Substitution (SNAr) Approachesbenchchem.comacs.orgacs.org

Nucleophilic aromatic substitution (SNAr) stands out as a primary and widely utilized method for the synthesis of 1-arylpiperazines, including this compound. mdpi.com This approach relies on the reaction of an electron-deficient aromatic or heteroaromatic ring with a nucleophile, in this case, piperazine (B1678402). mdpi.com

A common and direct route to this compound involves the reaction of a suitable pyridine (B92270) derivative with piperazine. acs.org Typically, a pyridine ring bearing a good leaving group, such as a halogen (e.g., 3-bromopyridine (B30812) or 3-chloropyridine), at the 3-position is employed. The presence of an electron-withdrawing group on the pyridine ring can facilitate the nucleophilic attack by the piperazine nitrogen. For instance, the synthesis of 1-(6-nitropyridin-3-yl)piperazine (B1631402) is achieved by reacting 3-chloro-6-nitropyridine with excess piperazine. Similarly, 1-(3-nitropyridin-2-yl)piperazine (B1350711) can be synthesized from 2-chloro-3-nitropyridine (B167233) and piperazine. nih.gov The reaction of pentafluoropyridine (B1199360) with piperazine has also been reported to yield the corresponding substituted piperazine derivative. researchgate.net

The general mechanism for this SNAr reaction involves the nucleophilic attack of the piperazine nitrogen on the carbon atom bearing the leaving group, forming a Meisenheimer complex as an intermediate. nih.gov Subsequent elimination of the leaving group yields the desired this compound product. nih.gov

Table 1: Examples of SNAr Reactions for the Synthesis of this compound Analogues

| Pyridine Derivative | Piperazine | Product | Reference |

| 3-Bromopyridine | Piperazine | 1-(Pyridin-3-yl)piperazine | |

| 3-Chloro-6-nitropyridine | Piperazine | 1-(6-Nitropyridin-3-yl)piperazine | |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

| 5-Bromo-2-nitropyridine | Piperazine | 1-(6-Nitropyridin-3-yl)piperazine |

The efficiency of the SNAr reaction for the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and n-butanol are commonly used to facilitate the SNAr reaction. The choice of solvent can significantly influence the reaction rate and yield. For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) showed that the regioselectivity is highly dependent on the solvent's hydrogen-bond acceptor ability. researchgate.net

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to overcome the activation energy barrier. nih.gov Temperatures ranging from 80°C to 120°C are frequently reported. For example, the synthesis of 1-(6-nitropyridin-3-yl)piperazine from 3-chloro-6-nitropyridine and piperazine is conducted in n-butanol at 95°C.

Time: Reaction times can vary from several hours to a full day. nih.gov For instance, the reaction of 3-bromopyridine with piperazine is often run for 12-24 hours. The synthesis of 1-(3-nitropyridin-2-yl)piperazine from 2-chloro-3-nitropyridine and piperazine in acetonitrile (B52724) is refluxed for 12 hours. nih.gov

The use of a base, such as potassium carbonate, is also common in these reactions to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity. nih.gov High-throughput experimentation (HTE) techniques are increasingly being employed to rapidly screen and optimize these reaction conditions for SNAr reactions. nih.gov

Table 2: Optimized Conditions for SNAr Synthesis of a this compound Analogue

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| 3-Chloro-6-nitropyridine, Piperazine | n-Butanol | 95°C | 24 h | 96% | |

| 2-Chloro-3-nitropyridine, Piperazine | Acetonitrile | Reflux | 12 h | 65% | nih.gov |

| 3-Bromopyridine, Piperazine | DMF or DMSO | 80-120°C | 12-24 h | Not specified |

Cyclization Reactionsbenchchem.com

Cyclization reactions offer an alternative approach to the synthesis of the piperazine ring itself, which can then be functionalized to yield this compound.

One reported method involves the cyclization of 1,2-diamine derivatives with sulfonium (B1226848) salts to construct the piperazine ring. This strategy allows for the formation of the core piperazine structure, which can subsequently be arylated with a pyridine derivative to afford the final product.

Ugi Reaction and Related Multicomponent Strategiesbenchchem.com

Multicomponent reactions (MCRs), such as the Ugi reaction, provide a highly efficient and atom-economical pathway for the synthesis of complex molecules, including piperazine derivatives. nih.govresearchgate.net These one-pot reactions combine three or more starting materials to generate a product that incorporates most of the atoms of the reactants. nih.gov

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.de By carefully selecting the starting materials, it is possible to construct a piperazine-containing scaffold. For instance, a split-Ugi reaction, a variation of the classic Ugi reaction, has been utilized to generate a library of 1,4-disubstituted piperazine-based compounds. nih.gov This approach offers significant potential for creating chemical diversity around the piperazine core. nih.gov While direct synthesis of this compound via a standard Ugi reaction is not explicitly detailed, the versatility of MCRs suggests that with appropriate pyridine-containing starting materials, this could be a viable synthetic route. nih.gov

Ring Opening of Aziridines under Nucleophilic Conditions

The synthesis of piperazine derivatives through the ring opening of aziridines by nucleophiles is a versatile and significant transformation in organic chemistry. researchgate.net This method allows for the construction of both symmetrical and unsymmetrical piperazines. researchgate.net For instance, a boron trifluoride etherate (BF₃·OEt₂) mediated process provides a highly regioselective ring-opening of N-tosyl chiral aziridines, which are derived from α-amino acids, to yield piperazines. researchgate.net This approach is a key strategy for creating functionalized piperazines from readily available starting materials. researchgate.netrsc.org The reaction involves the nucleophilic attack on the aziridine (B145994) ring, leading to its opening and subsequent cyclization to form the six-membered piperazine ring. This strategy is valuable in drug discovery as it provides access to a diverse range of piperazine structures. researchgate.net

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups

The intermolecular cycloaddition of alkynes that contain amino groups is another established route for the synthesis of the piperazine core. researchgate.net This method involves a [4+2] cycloaddition reaction between 1,2-diamines and alkynes. rsc.org The process constructs the piperazine ring by forming new carbon-nitrogen bonds in a concerted or stepwise fashion. This synthetic strategy is noted for its efficiency in building the heterocyclic scaffold.

Photocatalytic Synthesis Approaches

Recent advancements in synthetic chemistry have introduced photocatalytic methods for the synthesis of piperazine derivatives. researchgate.netevitachem.com These approaches are recognized for their efficiency and scalability, making them suitable for industrial applications. evitachem.com One notable method involves the use of an acridine (B1665455) salt as a photocatalyst in the presence of an oxidant. google.com This one-step synthesis, excited by light, can effectively produce precursors like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. google.com This process is advantageous as it shortens the synthetic route, reduces byproducts, and operates under safe, environmentally friendly conditions with low costs. google.com

Another innovative photocatalytic method is the Silicon Amine Protocol (SLAP), which utilizes blue light to promote the cross-coupling of SLAP reagents with aldehydes and ketones to form N-unprotected piperazines. researchgate.net This tin-free alternative to the Tin Amine Protocol (SnAP) is compatible with a wide array of heteroaromatic, aromatic, and aliphatic aldehydes. researchgate.net

| Synthetic Approach | Key Features | Example Application/Catalyst |

| Ring Opening of Aziridines | Versatile for symmetric and unsymmetric piperazines. researchgate.net | BF₃·OEt₂-mediated regioselective opening of N-Ts chiral aziridines. researchgate.net |

| Intermolecular Cycloaddition | [4+2] cycloaddition of 1,2-diamines with alkynes. rsc.org | Forms the piperazine ring through C-N bond formation. |

| Photocatalytic Synthesis | Efficient, scalable, and environmentally friendly. evitachem.comgoogle.com | Acridine salt photocatalyst for one-step synthesis; Silicon Amine Protocol (SLAP). researchgate.netgoogle.com |

Derivatization Strategies of the this compound Scaffold

Once the this compound scaffold is synthesized, its piperazine nitrogen atoms offer sites for further chemical modification. These derivatization strategies are crucial for modulating the compound's physicochemical and pharmacological properties.

Acylation of Piperazine Nitrogen

The secondary amine on the piperazine ring of this compound readily undergoes acylation. ambeed.com This reaction typically involves treating the free base with an acylating agent such as an acyl chloride or acid anhydride (B1165640) to form the corresponding amide derivative. ambeed.comsmolecule.com For more controlled reactions, coupling agents like HOBt/TBTU (1-Hydroxybenzotriazole/O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) are employed. A typical procedure involves reacting the piperazine with an activated carboxylic acid in an anhydrous solvent like DMF, often in the presence of a base such as triethylamine (B128534) (NEt₃), to facilitate the reaction.

Alkylation of Piperazine Nitrogen with Alkyl Halides/Sulfonates

N-alkylation of the piperazine nitrogen is a common strategy to introduce various alkyl or substituted alkyl groups. ambeed.com This nucleophilic substitution reaction is typically carried out using alkyl halides (e.g., chlorides, bromides) or alkyl sulfonates. thieme-connect.commdpi.com The reaction of this compound with an alkyl halide leads to the formation of N-alkylated derivatives. ambeed.com This method is a cornerstone for the synthesis of N-alkyl piperazine analogs. mdpi.com An alternative approach involves the in situ formation of alkyl sulfonates from alcohols, which then act as the alkylating agents for nitrogen-containing heterocycles. thieme-connect.com

| Derivatization | Reagents | Product Type |

| Acylation | Acyl chlorides, acid anhydrides, activated carboxylic acids with coupling agents (e.g., TBTU, EDCI). ambeed.comsmolecule.com | Amides. |

| Alkylation | Alkyl halides (chlorides, bromides), alkyl sulfonates. ambeed.commdpi.com | N-Alkyl piperazines. ambeed.com |

N-Oxidation and its Impact on Metabolic Stability

The nitrogen atoms in the this compound scaffold are susceptible to oxidation. The piperazine nitrogen can be converted to an N-oxide using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide, which alters the compound's electronic properties and reactivity. This transformation can have a significant impact on metabolic stability.

Metabolic studies on related piperazine-containing compounds have shown that N-oxidation is a common metabolic pathway. nih.gov The pyridine ring itself is also vulnerable to oxidation during first-pass metabolism, which can occur at the nitrogen atom to form a pyridine N-oxide or at the carbon atom ortho to the nitrogen to yield a 2-pyridone metabolite. nih.gov Such oxidative metabolism can contribute to high clearance rates. nih.gov In some cases, replacing a more metabolically labile ring system (like piperidine) with a piperazine has been shown to improve metabolic stability, potentially by blocking a site of metabolism. acs.org

Nucleophilic Substitution for Side Chain and Heterocyclic Substitutions

The synthesis of the this compound core and the subsequent introduction of various side chains or further heterocyclic systems heavily rely on nucleophilic substitution reactions. The primary methods include Nucleophilic Aromatic Substitution (SNAr) for the formation of the aryl-amine bond and standard nucleophilic substitution for the alkylation of the second piperazine nitrogen.

The most common approach to forming the this compound structure is through the SNAr reaction between a piperazine derivative and a pyridine ring activated by an electron-withdrawing group. mdpi.comnih.gov Halopyridines, particularly those with a nitro group, are frequently used substrates. For instance, the reaction of 2-chloro-3-nitropyridine with an excess of piperazine in acetonitrile proceeds under reflux to yield 1-(3-nitropyridin-2-yl)piperazine. nih.gov The nitro group at the 3-position activates the 2-position for nucleophilic attack by the piperazine nitrogen. nih.gov Similarly, 5-chloro-2-nitropyridine (B1630408) can be reacted with piperazine in n-butanol at elevated temperatures to produce 1-(6-nitropyridin-3-yl)piperazine, a key intermediate for more complex molecules. googleapis.com In this case, the nitro group activates the adjacent position for substitution.

Once the this compound scaffold is formed, the secondary amine of the piperazine ring is available for further functionalization via nucleophilic substitution. This allows for the introduction of a wide variety of side chains. N-alkylation using alkyl halides or sulfonates is a fundamental method for this transformation. mdpi.com For example, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) can be alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one to introduce a complex side chain. mdpi.com

The following table summarizes various nucleophilic substitution reactions used in the synthesis and functionalization of pyridinylpiperazine derivatives.

| Starting Pyridine | Nucleophile | Reaction Conditions | Product | Yield | Source |

| 2-chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12h | 1-(3-nitropyridin-2-yl)piperazine | 65% | nih.gov |

| 5-chloro-2-nitropyridine | Piperazine | n-Butanol, 95 °C | 1-(6-nitropyridin-3-yl)piperazine | Not specified | googleapis.com |

| 2-chloro-5-nitropyridine | 1-Boc-piperazine | 110 °C | 1-Boc-4-(5-nitropyridin-2-yl)piperazine | Not specified | rsc.org |

| Pentafluoropyridine | Piperazine | Na2CO3, Acetonitrile | 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivative | Good | researchgate.net |

Formation of Metal Complexes for Catalysis or Diagnostics

The this compound structure contains multiple nitrogen atoms—one on the pyridine ring and two within the piperazine ring—that can act as Lewis bases, making the molecule an excellent ligand for forming coordination compounds with various metal ions. mdpi.com The formation of these metal complexes is of significant interest for applications in catalysis and diagnostics. researchgate.net

The pyridine nitrogen and the distal piperazine nitrogen can chelate a single metal ion or bridge multiple metal centers, leading to the formation of mononuclear or polynuclear complexes, respectively. researchgate.net The specific coordination mode depends on the metal ion, the solvent, and the presence of other ligands. For instance, piperazine-containing macrocycles have been shown to form stable complexes with a range of transition metals, including Mn(II), Cu(II), and Zn(II). researchgate.net The rigidity imparted by incorporating a pyridine ring into such macrocycles can enhance the stability and catalytic activity of the resulting metal complexes. researchgate.net

In the context of catalysis, complexes of this compound and its derivatives can be explored for various organic transformations. Copper(I) complexes, for example, are known to catalyze C-N coupling reactions. A supported Cu(I) catalyst has been successfully used for the synthesis of 1-(pyridin-4-yl)piperazine from 4-chloropyridinium chloride and piperazine. mdpi.com This suggests that similar complexes of the 3-pyridyl isomer could exhibit catalytic activity.

For diagnostic applications, particularly in magnetic resonance imaging (MRI), metal complexes must possess specific properties. The rigidification of ligand scaffolds, such as those containing piperazine and pyridine units, is a key strategy to achieve properties suitable for MRI contrast agents. researchgate.net Complexes with paramagnetic metal ions like Mn(II) are of particular interest in this field. researchgate.net

| Metal Ion | Potential Ligand | Potential Application | Rationale | Source |

| Copper (Cu) | This compound | Catalysis (e.g., C-N coupling) | Known activity of Cu(I) complexes with related N-heterocyclic ligands in coupling reactions. | mdpi.com |

| Zinc (Zn) | Piperazine-pyridine macrocycle | Structural studies, potential catalysis | Forms stable complexes, allowing for investigation of ligand-metal interactions. | researchgate.net |

| Manganese (Mn) | Piperazine-pyridine macrocycle | MRI Contrast Agents | Paramagnetic Mn(II) complexes with rigid macrocyclic ligands show promise for diagnostic imaging. | researchgate.net |

| Iron (Fe) | Piperazine-bridged structures | Catalysis (e.g., oxidation) | Iron pyridylamine complexes are active in oxidation reactions; piperazine can act as a bridging ligand. | researchgate.netnih.gov |

Comparative Analysis of Synthetic Efficiency and Scalability

The selection of a synthetic route for this compound and its derivatives is often a trade-off between reaction efficiency, cost of starting materials, operational safety, and scalability for industrial production.

The classical SNAr reaction, while straightforward, often requires harsh conditions (high temperatures) and an excess of one reagent to minimize side reactions. mdpi.comgoogleapis.com For large-scale synthesis, this can lead to high energy consumption and difficulties in product purification. However, it remains a common and cost-effective method for many applications. googleapis.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern and often more efficient alternative to SNAr for forming the C-N bond between the pyridine and piperazine rings. mdpi.comacs.org These reactions typically proceed under milder conditions and with greater functional group tolerance. For example, the amination of 5-chloro-2-nitropyridine with (S)-2-methylpiperazine was optimized using a Pd(OAc)2/BINAP catalyst system, which was then telescoped into a subsequent deprotection step, resulting in a 73% yield over two steps on a large scale. acs.org While catalyst cost and removal of residual palladium from the final product are key considerations, the increased efficiency and milder conditions often justify their use in manufacturing processes. acs.org

Recent advancements in synthetic methodology offer further improvements in efficiency and scalability. A notable example is the use of visible-light photochemistry combined with aluminum organometallics to achieve a scalable and stereoselective [3+3] cycloaddition for synthesizing densely functionalized piperazines. nih.gov This method provides access to complex piperazine structures in a single step from readily available starting materials, highlighting a path toward more sustainable and efficient manufacturing. nih.gov

| Synthetic Method | Typical Conditions | Advantages | Disadvantages | Scalability | Source |

| Nucleophilic Aromatic Substitution (SNAr) | High temperature (90-120 °C), polar aprotic solvents | Inexpensive reagents, straightforward procedure | Harsh conditions, potential for side products, excess reagents needed | Scalable with optimization, but can be energy-intensive | mdpi.comgoogleapis.com |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, moderate temperature (e.g., 85 °C) | High efficiency, milder conditions, good functional group tolerance | Catalyst cost, need for palladium removal from product | Demonstrated at kg-scale, efficient for manufacturing | acs.org |

| Visible-Light Photochemistry | Visible light, organometallic reagent, room temperature | High stereoselectivity, access to complex structures in one step, mild conditions | Requires specialized equipment, may not be universally applicable | Reported as a scalable process | nih.gov |

Pharmacological and Biological Activities

Interaction with Neurotransmitter Systems

1-Pyridin-3-yl-piperazine serves as a versatile scaffold in medicinal chemistry, with its derivatives showing significant interactions with multiple neurotransmitter systems. chemimpex.com Its unique structure facilitates the modulation of various receptors, making it a subject of interest in neuropharmacology research. chemimpex.com Studies often investigate how modifications to the piperazine (B1678402) and pyridine (B92270) rings influence binding affinity and functional activity at serotonin (B10506), dopamine (B1211576), adrenergic, histamine (B1213489), and sigma receptors. ijrrjournal.comnih.gov

Piperazine-containing compounds are known to interact with the serotonergic system. ijrrjournal.com The release of the neurotransmitter serotonin can be modulated by histamine H3 receptor antagonists, which indirectly links compounds active at H3 receptors to the serotonin system. nih.gov Derivatives of 1-arylpiperazine are frequently explored for their potential to act as ligands for serotonin receptors, often in the pursuit of multi-target drugs. nih.gov

In studies of related compounds, the introduction of a pyridin-3-yl substituent to a piperazine scaffold has been shown to influence activity at serotonin receptors. For instance, in one series of novel compounds designed as multi-target ligands, the derivative with a pyridin-3-yl group displayed low activity towards the 5-HT2A receptor. nih.gov Another study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives found that several compounds exhibited agonistic activity at 5-HT1A receptors, often in combination with activity at dopamine receptors. thieme-connect.comresearchgate.net For example, compound 34c from this series showed an EC50 value of 1.4 nmol/L for the 5-HT1A receptor. thieme-connect.comresearchgate.net

The compound 1-(m-chlorophenyl)piperazine (mCPP), a related arylpiperazine, demonstrates broad affinity for all 5-hydroxytryptamine (5-HT) receptor subtypes, with IC50 values in the range of 360 to 1300 nM in human brain membranes. nih.gov

| Compound | Receptor Target | Activity Type | Affinity/Potency (Value) | Reference |

|---|---|---|---|---|

| Compound 34c (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative) | 5-HT1A | Agonist | EC50: 1.4 nmol/L | thieme-connect.comresearchgate.net |

| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT Receptor Subtypes | Binding Affinity | IC50: 360-1300 nM | nih.gov |

The this compound scaffold is a component of molecules that interact with dopamine receptors. The dopamine D4 receptor, a D2-like G protein-coupled receptor, is a significant target in neuropsychiatric research due to its link to conditions like schizophrenia and ADHD. wikipedia.orgnih.gov Many selective ligands for the D4 receptor are 1,4-disubstituted aromatic piperidine (B6355638)/piperazine (1,4-DAP) compounds. nih.govelifesciences.org

Research into multi-target ligands has shown that derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine can act as agonists at both D2 and D3 dopamine receptors. thieme-connect.comresearchgate.net Specifically, compound 7b displayed EC50 values of 0.9 nM and 19 nM for D2 and D3 receptors, respectively, while compound 34c had EC50 values of 3.3 nM and 10 nM for the same receptors. thieme-connect.comresearchgate.net These compounds are being explored for their potential in conditions like Parkinson's disease. thieme-connect.comresearchgate.net Furthermore, studies on other complex piperazine derivatives have identified potent D4 receptor partial agonists, such as compound 4 , which was found to decrease cocaine self-administration in rats. mdpi.com

| Compound | Receptor Target | Activity (EC50) | Reference |

|---|---|---|---|

| Compound 7b | D2 | 0.9 nmol/L | thieme-connect.comresearchgate.net |

| D3 | 19 nmol/L | ||

| Compound 34c | D2 | 3.3 nmol/L | thieme-connect.comresearchgate.net |

| D3 | 10 nmol/L |

1-(Pyridin-3-yl)piperazine is known to act as a potent and selective antagonist of α2-adrenergic receptors. This antagonistic activity is a key feature of its mechanism of action. A study on a series of 1-(2-pyridinyl)piperazine derivatives found that several compounds were potent and selective α2-adrenoceptor antagonists. nih.gov For example, 1-(3-Fluoro-2-pyridinyl)piperazine was more potent than the reference compounds yohimbine and rauwolscine in displacing [3H]clonidine from α2 binding sites in calf cerebral cortex membranes. nih.gov The related arylpiperazine, mCPP, also displays a notable affinity for α2-adrenergic receptors, with an IC50 value of 570 nM. nih.gov Adrenergic antagonists can also potentiate the effects of opioids, suggesting a complex interplay between these systems. mdpi.com

The histamine H3 receptor (H3R) is primarily found in the brain and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. nih.govwikipedia.org Antagonists of the H3 receptor can increase the release of neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), leading to stimulant and nootropic effects. nih.govwikipedia.org Piperazine derivatives are recognized as antagonists for histamine H3 receptors.

In a study comparing piperazine and piperidine cores, a derivative containing a 4-(pyridin-4-yl)piperazin-1-yl moiety (compound 4 ) showed high affinity for the human H3 receptor with a Ki value of 3.17 nM. nih.govacs.org This highlights the potential for pyridylpiperazine structures to serve as potent H3R antagonists. nih.govacs.org The development of H3R antagonists is an active area of research for treating various central nervous system disorders. nih.govwikipedia.org

| Compound | Receptor Target | Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 4 (containing a 4-(pyridin-4-yl)piperazin-1-yl core) | hH3R | 3.17 nM | nih.govacs.org |

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are a unique class of intracellular proteins. nih.gov The σ1 receptor, in particular, is involved in modulating various intracellular signaling pathways and neurotransmitter systems. nih.govunict.it Piperazine derivatives are known to interact with sigma-1 receptors, often as antagonists. unict.it

A series of pyridylpiperazines were synthesized and evaluated for their binding affinity at sigma receptors. nih.gov The study found that (3-pyridyl)piperazines showed a preference for σ1 receptors over σ2 receptors. nih.gov In a separate study focusing on dual-target ligands, a compound with a 4-(pyridin-4-yl)piperazin-1-yl core (compound 4 ) exhibited a low affinity for the σ1 receptor (Ki = 1531 nM). nih.govacs.org In contrast, replacing the piperazine ring with a piperidine ring (compound 5 ) dramatically increased σ1R affinity (Ki = 3.64 nM), indicating that the piperazine core significantly influences σ1R binding in this chemical series. nih.govacs.org This demonstrates that subtle structural changes to the pyridylpiperazine scaffold can drastically alter its affinity for the sigma-1 receptor. nih.govacs.org

| Compound | Basic Core | Receptor Target | Affinity (Ki) | Reference |

|---|---|---|---|---|

| Compound 4 | 4-(pyridin-4-yl)piperazin-1-yl | σ1R | 1531 nM | nih.govacs.org |

| Compound 5 | Piperidine | σ1R | 3.64 nM | nih.govacs.org |

Enzyme Inhibition Profiles

In addition to receptor modulation, derivatives of pyridylpiperazine have been investigated for their ability to inhibit enzyme activity. A study focused on urease inhibition synthesized a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target for treating infections, particularly those caused by Helicobacter pylori. nih.gov

The study found that all the synthesized compounds showed good inhibitory activity against jack bean urease, with IC50 values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. nih.gov Two compounds, 5b and 7e , were identified as the most potent inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov These values were significantly lower than that of the standard inhibitor, thiourea (IC50 = 23.2 ± 11.0 µM). nih.gov The precursor piperazine compound also showed notable activity with an IC50 of 3.90 ± 1.91 µM. nih.gov

| Compound | Inhibitory Activity (IC50) against Urease | Reference |

|---|---|---|

| Compound 5b | 2.0 ± 0.73 µM | nih.gov |

| Compound 7e | 2.24 ± 1.63 µM | nih.gov |

| Precursor Piperazine | 3.90 ± 1.91 µM | nih.gov |

| Thiourea (Standard) | 23.2 ± 11.0 µM | nih.gov |

Kinase Inhibition

The piperazine and pyridine moieties are prevalent in a multitude of kinase inhibitors. While direct studies on this compound are limited, the broader families of pyridyl and piperazine derivatives have demonstrated significant inhibitory activity against several key kinases implicated in cancer and other diseases.

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival, and its dysregulation is a hallmark of many cancers. Numerous PI3K inhibitors incorporate piperazine or pyridine rings. For instance, a series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] frontiersin.orgsemanticscholar.orgnih.govtriazin-4-amine derivatives have been identified as highly potent and selective PI3Kδ inhibitors nih.gov. Similarly, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives containing a piperazine moiety have been developed as dual PI3Kα/mTOR inhibitors nih.gov. The structural features of this compound suggest its potential as a scaffold for the design of novel PI3K inhibitors.

Rho-associated coiled-coil containing protein kinase 1 (ROCK1): ROCKs are serine/threonine kinases that play a role in various cellular processes, and their inhibition is a therapeutic strategy for cardiovascular diseases and cancer. Pyridine-based compounds are known to be effective ROCK inhibitors peerj.com. A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which include pyridin-3-yl substitution, have shown inhibitory activity against ROCK II nih.gov. This suggests that the pyridyl component of this compound could contribute to ROCK1 inhibition.

Janus kinase 2 (JAK2): The JAK/STAT signaling pathway is integral to immune responses, and its aberrant activation is linked to myeloproliferative neoplasms and inflammatory diseases. The development of selective JAK inhibitors is an active area of research. While many JAK inhibitors are complex heterocyclic systems, the inclusion of pyridine and piperazine-like moieties is common. For example, pyridine derivatives have been investigated as selective TYK2 inhibitors, a member of the JAK family semanticscholar.orgnih.gov.

KIT Tyrosine Kinase: The c-KIT receptor tyrosine kinase is a key target in the treatment of gastrointestinal stromal tumors (GIST) and other cancers. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, capable of overcoming imatinib resistance nih.gov. Thiazolo[5,4-b]pyridine derivatives have also been explored as c-KIT inhibitors mdpi.com. These findings highlight the potential of the pyridyl moiety in targeting the KIT kinase.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is therefore a promising therapeutic strategy.

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as potent urease inhibitors. In one study, a series of these compounds exhibited significant inhibitory activity against jack bean urease, with IC50 values in the low micromolar range, substantially more potent than the standard inhibitor thiourea frontiersin.orgnih.gov. The most active compounds from this series demonstrated IC50 values as low as 2.0 µM frontiersin.orgnih.gov. Molecular docking studies suggest that these compounds interact with the nickel ions in the active site of the enzyme frontiersin.org.

| Compound | Substitution | Urease Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| 5b | 2-chlorophenyl | 2.0 ± 0.73 | frontiersin.orgnih.gov |

| 7e | 3-bromophenyl | 2.24 ± 1.63 | frontiersin.orgnih.gov |

| Precursor (3) | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 | frontiersin.org |

| Thiourea (Standard) | - | 23.2 ± 11.0 | frontiersin.orgnih.gov |

Acetylcholinesterase Inhibition (for piperazine derivatives)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease. The piperazine nucleus is a common scaffold in the design of AChE inhibitors.

Various studies have demonstrated the AChE inhibitory potential of piperazine derivatives. For example, a series of thiazole-piperazine derivatives were synthesized and showed potent AChE inhibitory activity, with the most active compound having an IC50 value of 0.011 µM, which was more potent than the standard drug donepezil tandfonline.com. Another study on piperazine derivatives reported IC50 values for AChE inhibition in the range of 4.59-6.48 µM nih.gov. Furthermore, novel derivatives bearing a (pyridin-2-yl)tetrazole scaffold have also shown inhibitory activity against AChE vnu.edu.vn. These findings underscore the potential of the piperazine moiety, as present in this compound, for the development of new AChE inhibitors.

Antiparasitic Activity (e.g., Trypanosoma cruzi inhibition)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have limitations, necessitating the search for new therapeutic agents. Research has indicated that 3-pyridyl-containing compounds exhibit activity against T. cruzi.

A screening of a chemical library against intracellular T. cruzi amastigotes identified five inhibitors containing a 3-pyridyl moiety. These compounds showed IC50 values ranging from 1.40 µM to 1.80 µM nih.gov. Although these compounds did not completely clear the parasite population, their activity suggests that the 3-pyridyl scaffold is a promising starting point for the development of new anti-Chagasic drugs nih.gov.

Anticancer Potential and Mechanisms (for related piperazine derivatives)

The piperazine scaffold is a constituent of numerous approved and investigational anticancer drugs mdpi.comnih.govrsc.org. Derivatives of piperazine have been shown to exert anticancer effects through various mechanisms.

Antimitotic and Antiangiogenesis Activities (for related piperazinedione)

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that have been investigated for their anticancer properties nih.govmdpi.com. These compounds can be naturally occurring or synthetically derived and have been shown to inhibit the growth of cancer cells nih.gov. Their rigid structure makes them attractive scaffolds for drug design.

Furthermore, angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. A novel piperazine derivative, SJ-8002, has been shown to possess both anti-angiogenic and apoptosis-inducing activities. In vivo, SJ-8002 decreased neovascularization, and in vitro, it inhibited the proliferation, migration, and tube formation of endothelial cells nih.gov.

Inhibition of Breast Cancer Resistance Protein

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key contributor to MDR by effluxing a wide range of anticancer drugs from cancer cells.

Several piperazine derivatives have been identified as potent inhibitors of ABCG2. In one study, the linkage of a 5-hydroxybenzopyran-4-one to a piperazine moiety resulted in highly potent BCRP inhibitors nih.gov. At a concentration of 10 µM, these compounds significantly increased the intracellular accumulation and cytotoxicity of the anticancer drug mitoxantrone in BCRP-expressing cancer cells nih.gov. Another study identified primaquine fumardiamide derivatives as selective inhibitors of ABCG2, further highlighting the potential of piperazine-containing molecules to reverse MDR mdpi.com. This suggests that the this compound scaffold could be a valuable starting point for the development of novel ABCG2 inhibitors to be used in combination with conventional chemotherapy.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of arylpiperazine have emerged as a promising class of compounds in cancer research due to their cytotoxic effects against various cancer cell lines. nih.gov The versatility of the piperazine scaffold allows for structural modifications that can lead to potent anti-proliferative agents. nih.gov Research has shown that the introduction of different aryl groups to the piperazine ring can significantly influence cytotoxic activity and selectivity.

Studies on benzothiazole-piperazine derivatives have demonstrated notable cytotoxic activity. For instance, a derivative featuring a 4-pyridyl group exhibited a potent 50% growth inhibition (GI₅₀) of 3.1 µM against the HUH-7 liver cancer cell line. tandfonline.com Other derivatives in the same series also showed significant activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. tandfonline.com Further investigations revealed that a highly active compound induced apoptosis by arresting the cell cycle in the subG1 phase. tandfonline.com

In the context of prostate cancer, novel arylpiperazine derivatives have been synthesized and evaluated. Compounds with a pyrimidinyl moiety attached to the piperazine ring showed beneficial anti-cancer activity. mdpi.com One such compound demonstrated potent activity against the DU145 human prostate cancer cell line with an IC₅₀ value of 8.25 µM. mdpi.com Another study found that derivatives with methyl or fluoro groups at the ortho-position on a terminal phenyl group exhibited strong cytotoxicity against LNCaP prostate cancer cells, with IC₅₀ values below 5 µM. mdpi.com

Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were assessed for their cytotoxicity. One compound containing a pyridin-3-ylsulfonyl group was synthesized as part of a series evaluated against normal fibroblast (3T3) and breast cancer (4T1) cell lines. nih.gov While this series generally showed low toxicity to normal cells, they exhibited dose-dependent cytotoxic effects on cancer cells, suggesting potential for cancer theranostics. nih.gov The ability of piperazine derivatives to increase the cytotoxic effect of existing chemotherapy drugs like paclitaxel (B517696) and topotecan in drug-resistant ovarian cancer cell lines has also been reported, highlighting their potential to overcome drug resistance. nih.govmdpi.com

| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzothiazole-piperazine (4-pyridyl derivative) | HUH-7 (Liver) | GI₅₀ | 3.1 µM | tandfonline.com |

| Arylpiperazine (pyrimidinyl derivative) | DU145 (Prostate) | IC₅₀ | 8.25 µM | mdpi.com |

| Arylpiperazine (o-fluoro derivative) | LNCaP (Prostate) | IC₅₀ | < 5 µM | mdpi.com |

| Quinolinequinone-piperazine (QQ1) | ACHN (Renal) | IC₅₀ | 1.55 µM | nih.gov |

Anti-inflammatory and Antinociceptive Properties

The piperazine scaffold is integral to the development of new agents with anti-inflammatory and antinociceptive (pain-reducing) activities. Various derivatives have been synthesized and tested in preclinical models, demonstrating significant potential.

One study investigated a series of thiazole-piperazine derivatives for their antinociceptive effects. mdpi.com Several compounds significantly decreased writhing responses in the acetic acid-induced writhing test, a model for visceral pain. mdpi.com The mechanism of action for the most active compounds was found to involve the opioidergic system, as their effects were reversed by the opioid antagonist naloxone. mdpi.com

Another research effort focused on a piperazine derivative, LQFM202, which was found to inhibit COX-1, COX-2, and 5-LOX enzymes, key players in inflammatory pathways. nih.gov In animal models, LQFM202 reduced abdominal writhing, decreased pain in the formalin test, and attenuated paw edema induced by carrageenan and zymosan. nih.gov It also reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov

Furthermore, dual-acting histamine H₃ and sigma-1 (σ₁) receptor antagonists containing piperazine and piperidine cores have shown promising antinociceptive properties. acs.orgnih.gov A derivative with a 4-(pyridin-4-yl)piperazin-1-yl core was among the compounds investigated, highlighting the role of the pyridinyl-piperazine structure in targeting receptors involved in pain modulation. acs.orgnih.gov The development of hybrid molecules linking pyridazinone, a heterocycle known for anti-inflammatory effects, with piperazine moieties has also yielded compounds with potent analgesic and anti-inflammatory activity, often superior to standard drugs like aspirin and indomethacin and with fewer gastric side effects. pcbiochemres.com

| Compound/Derivative Type | Test/Model | Key Finding | Reference |

|---|---|---|---|

| Thiazole-piperazine derivatives | Acetic Acid-Induced Writhing | Significant reduction in writhing; effect reversed by naloxone. | mdpi.com |

| LQFM202 (piperazine derivative) | Carrageenan-induced Pleurisy | Reduced TNF-α levels by 47% and IL-1β levels by 58.8%. | nih.gov |

| Pyridazinone-piperazine hybrid | p-Benzoquinone-induced Writhing | Potent analgesic activity (55.6% to 82.7% inhibition). | pcbiochemres.com |

| 4-(Pyridin-4-yl)piperazin-1-yl core | Receptor Binding Assays | High affinity for histamine H₃ and σ₁ receptors. | acs.orgnih.gov |

Other Reported Biological Activities of Piperazine Scaffolds

The structural versatility of the piperazine nucleus has led to its exploration in a wide range of therapeutic areas beyond those previously discussed. nih.govamazonaws.com

Piperazine was first introduced as an anthelmintic agent and has a long history of use in treating helminthiasis (worm infections). amazonaws.comresearchgate.net The piperazine scaffold continues to be a foundation for the development of new anthelmintic drugs, especially as resistance to existing agents grows. researchgate.net

Numerous studies have confirmed the efficacy of piperazine derivatives against various parasites. Research on benzimidazole compounds incorporating a piperazine fragment demonstrated significant activity against Trichinella spiralis larvae, superior to the reference drug albendazole in some cases. mdpi.com A separate study identified a 1,3,5-triazine core linked to a piperazine ring as a novel scaffold with broad anti-schistosomal activity against the blood fluke Schistosoma mansoni. wellcomeopenresearch.org Synthesized 1,4-disubstituted piperazine derivatives have also shown promising in vitro activity against the earthworm Eisenia fetida, a common model for screening anthelmintic compounds. ijprs.com

The rise of microbial resistance has spurred the search for novel antimicrobial agents, and piperazine derivatives have shown considerable promise in this area. researchgate.net These compounds have demonstrated a broad spectrum of activity against both bacteria and fungi. apjhs.com

Various synthesized series of piperazine derivatives have been tested against a panel of microbes. For example, certain pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov The same study found that other compounds in the series had significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov The presence of the piperazine ring is often a key structural element in enhancing the potency of antimicrobial drugs, including fluoroquinolone antibiotics like ciprofloxacin. nih.gov

New Mannich bases containing a piperazine moiety have shown significant activity against Gram-positive bacteria, particularly staphylococci, and high fungistatic activity against Candida species. nih.govsemanticscholar.org Similarly, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of pyridines were effective against several bacterial strains, including methicillin-resistant S. aureus (MRSA). nih.gov

| Bacterial/Fungal Strain | Compound Type | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | Pyrimidine-piperazine derivative | Good antibacterial activity | nih.gov |

| Escherichia coli | Pyrimidine-piperazine derivative | Good antibacterial activity | nih.gov |

| Candida albicans | Pyrimidine-piperazine derivative | Significant antifungal activity | nih.gov |

| MRSA | Piperazin-1-yl acetamide of pyridine | More potent than ampicillin | nih.gov |

The piperazine substructure is a common feature in many antidepressant and anxiolytic drugs. nih.govresearchgate.net Its favorable pharmacokinetic profile for central nervous system (CNS) penetration and its ability to interact with key neurotransmitter receptors make it a privileged scaffold in psychopharmacology. nih.gov

Arylpiperazine derivatives are known to target serotonergic systems, particularly the 5-HT₁A receptor, which is heavily implicated in depression and anxiety. ufg.brcdnsciencepub.com Studies on new piperazine derivatives have demonstrated both anxiolytic and antidepressant-like effects in behavioral models such as the elevated plus-maze and forced swimming tests. ufg.brcdnsciencepub.com The anxiolytic-like effects of certain arylpiperazine derivatives containing picolinic and isonicotinic (pyridine-derived) nuclei have been confirmed, with mechanisms involving direct participation of 5-HT₁A receptors and indirect involvement of the GABAergic system. nih.gov The critical role of the piperazine moiety in binding conformations and influencing the efficacy of antidepressant compounds continues to make it a focal point for the design of novel CNS agents. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Piperazine (B1678402) Ring

The piperazine ring is a versatile scaffold that allows for extensive chemical modification. Its two nitrogen atoms provide opportunities for substitution, influencing the molecule's polarity, conformation, and ability to form hydrogen bonds, which in turn affects target affinity and pharmacokinetic properties.

Positional Isomerism of Pyridine (B92270) Moiety (e.g., Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl)

The position of the nitrogen atom within the pyridine ring of pyridinylpiperazine derivatives has a profound impact on receptor selectivity and affinity. Studies comparing these positional isomers have revealed distinct binding preferences for different biological targets.

For instance, in the context of sigma (σ) receptors, the location of the pyridine nitrogen dictates selectivity between σ1 and σ2 subtypes. Research has shown that (3-pyridyl)piperazines and (4-pyridyl)piperazines preferentially bind to σ1 receptors. nih.gov In contrast, (2-pyridyl)piperazines display a preference for σ2 receptors. nih.gov This suggests that the electronic properties and hydrogen bonding capabilities conferred by the nitrogen's position are critical for specific receptor recognition. The (2-pyridyl) isomer is considered optimal for developing highly selective σ2 ligands, while the 3- and 4-pyridyl isomers have demonstrated lower affinity for this subtype. nih.gov

Influence of Side Chains and Heterocyclic Substitutions

Modifications to the piperazine ring, either by adding side chains or other heterocyclic structures, are a common strategy to modulate the pharmacological profile of 1-pyridin-3-yl-piperazine analogs.

In a series of urease inhibitors based on a 1-(3-nitropyridin-2-yl)piperazine (B1350711) scaffold, the addition of N-arylacetamide and N-aryl-propanamide side chains at the N4 position of the piperazine ring was explored. nih.gov This diversification led to compounds with significantly enhanced inhibitory activity compared to the parent scaffold, with IC50 values as low as 2.0 µM. nih.gov The nature of the aryl substituent on these side chains also plays a role; for example, a 2-methylphenyl group (in compound 5b) and a 3-chlorophenyl group (in compound 5c) resulted in potent inhibition. nih.gov

Similarly, in the pursuit of anticancer agents, the introduction of different N-(piperazin-1-yl)alkyl side chains on a dehydroabietic acid scaffold showed that substituents like methyl, methoxyl, and chloro groups on the associated indole (B1671886) moiety were beneficial for activity. nih.gov The volume and nature of the side chain are critical factors; in some series, bulky groups like morpholinyl or N-methyl piperazinyl substitutions resulted in lower activity compared to smaller groups like N,N-diethylamino or piperidyl groups, suggesting steric constraints at the binding site. nih.gov

Role of Basic and Hydrophilic Groups on Target Affinity and Selectivity

The piperazine moiety inherently contains basic nitrogen atoms, which are often protonated at physiological pH. This basicity is crucial for forming ionic interactions with acidic residues in receptor binding pockets. The protonation state can be influenced by other parts of the molecule, such as the pyridine ring.

Conformational Analysis and its Relationship to Activity

The flexibility of the 1-arylpiperazine scaffold allows it to adopt various conformations, but only specific spatial arrangements, known as bioactive conformations, are suitable for binding to a biological target. nih.govnih.govacs.org Understanding these conformations is essential for rational drug design.

Computational methods are often employed to analyze the conformational landscape of these molecules. nih.govnih.gov For 1-arylpiperazines, the key dihedral angle is between the plane of the aryl (or pyridinyl) ring and the piperazine ring. SAR studies suggest that for some receptors, like the 5-HT1A receptor, a nearly coplanar conformation is favorable for binding. researchgate.net However, bulky substituents, particularly at the ortho position of the aryl ring, can force the molecule into a twisted conformation, which may still be the bioactive form for certain receptor sites. nih.gov

The piperazine ring itself typically adopts a chair conformation. The orientation of the substituents on the nitrogen atoms (axial vs. equatorial) within this chair conformation can also influence activity. The energetic cost for a ligand to adopt its bioactive conformation must be considered, as it may differ from its lowest energy state in solution. irbbarcelona.org

Ligand Efficiency and Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For scaffolds like this compound, this process involves systematic structural modifications guided by SAR. Key metrics such as ligand efficiency (LE), which relates binding affinity to the size of the molecule, are used to guide this process. nih.gov

Optimization strategies often focus on several areas:

Enhancing Potency : As seen in the development of urease inhibitors, adding side chains like N-phenylpropionamide to the piperazine ring can dramatically increase potency. nih.gov

Improving Selectivity : Fine-tuning the electronics and sterics of the molecule, such as by altering the pyridine nitrogen position, can switch selectivity between receptor subtypes (e.g., σ1 vs. σ2). nih.gov

Optimizing ADMET Properties : The piperazine moiety is often incorporated to improve properties like solubility and bioavailability. Further modifications, such as adding or removing polar groups, can be used to balance lipophilicity and ensure desired pharmacokinetic profiles.

A successful lead optimization campaign requires a multi-parameter approach, balancing improvements in potency with the maintenance of favorable drug-like properties. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key biological activity of a parent molecule. researchgate.netnih.gov These techniques involve replacing the core scaffold or specific functional groups with others that have similar spatial and electronic properties. researchgate.netnih.gov

For the this compound scaffold, several bioisosteric replacements have been explored:

Piperazine to Piperidine (B6355638) : Replacing the piperazine ring with a piperidine ring is a common strategy. In one study, this switch dramatically altered selectivity. Derivatives with a 4-(pyridin-4-yl)piperazine core had low affinity for the σ1 receptor, whereas the corresponding piperidine-containing analog showed high affinity. nih.gov This change was attributed to differences in the protonation state and basicity of the core structures. nih.gov

Flexible to Rigid Scaffolds : The inherent flexibility of the piperazine ring can sometimes be detrimental to binding affinity. Replacing it with a more rigid structure, such as a bicyclic system, can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding.

These strategies are invaluable for navigating new chemical spaces, overcoming issues with toxicity or metabolism, and securing novel intellectual property. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies on derivatives containing the 1-Pyridin-3-yl-piperazine scaffold have successfully predicted their interactions with various biological targets. For instance, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which incorporate this moiety, were evaluated for their affinity towards Carbonic Anhydrase IX (CAIX), a zinc metalloenzyme overexpressed in various cancer cells nih.gov. The docking simulations revealed that these compounds could bind effectively within the active site of the CAIX protein (PDB: 5FL4), with predicted binding affinities ranging from -7.39 to -8.61 kcal/mol nih.gov.

Similarly, docking analyses of other pyridylpiperazine derivatives have been conducted to predict their inhibitory potential against enzymes like urease. These studies show favorable interactions within the enzyme's active site, with predicted binding energies indicating strong affinity nih.gov. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and coordination with key metallic ions in the active site, which are crucial for stabilizing the ligand-protein complex.

A critical outcome of molecular docking is the identification of specific amino acid residues that are key to the ligand's binding. In the study of piperazine-linked derivatives targeting Carbonic Anhydrase IX, the simulations identified several key residues involved in the interaction. These compounds were found to form multiple hydrogen bonds with residues such as Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, and Pro202 nih.gov. The involvement of these particular residues in ligand binding is consistent with interactions observed for other known inhibitors of carbonic anhydrases nih.gov.

The table below summarizes the predicted binding affinities and key interacting residues for selected derivatives from the study targeting CAIX nih.gov.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| SA1 | CAIX (PDB: 5FL4) | -7.39 | Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202 |

| SA2 | CAIX (PDB: 5FL4) | -8.39 | Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202 |

| SA3 | CAIX (PDB: 5FL4) | -7.92 | Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202 |

| SA4 | CAIX (PDB: 5FL4) | -8.04 | Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202 |

| SA7 | CAIX (PDB: 5FL4) | -8.61 | Arg6, Trp9, Asn66, Arg64, His68, Gln71, Leu91, Gln92, Ala128, Pro202 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful as they consider the three-dimensional properties of molecules.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. A CoMFA study was conducted on a series of 27 analogues of 2-((pyridin-3-yloxy)methyl)piperazine derivatives to understand their anti-inflammatory activity as α7 nicotinic acetylcholine (B1216132) receptor modulators nih.gov. The resulting model demonstrated good statistical significance, with an optimal conventional correlation coefficient (r²) of 0.854 and a leave-one-out cross-validated correlation coefficient (q²) of 0.541 nih.gov.

The analysis of the CoMFA contour maps indicated that the steric field contributed 13.84% and the electrostatic field contributed 66.14% to the model, highlighting the dominant role of electrostatic interactions in determining the biological activity of these compounds nih.gov. Such models provide a roadmap for designing new derivatives with enhanced activity by modifying substituents to better match the favorable steric and electrostatic regions identified in the analysis.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the ligand-receptor interactions mdpi.com. In a 3D-QSAR study on a series of α1A-adrenergic receptor antagonists, which included piperazine-based compounds, both CoMFA and CoMSIA models were developed researchgate.net.

The CoMSIA model yielded a robust leave-one-out cross-validation correlation coefficient (q²) of 0.840 and a predicted correlation coefficient (r²_pred) for the test set of 0.671, indicating good predictive power researchgate.net. The analysis suggested that electrostatic, hydrophobic, and hydrogen bonding interactions play significant roles in the binding of these ligands to the receptor researchgate.net.

The table below compares the statistical results of representative CoMFA and CoMSIA models for piperazine-containing derivatives.

| Model | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Field Contributions |

|---|---|---|---|---|---|

| CoMFA | α7 nAChR Modulators nih.gov | 0.541 | 0.854 | - | Steric: 13.84%, Electrostatic: 66.14% |

| CoMFA | α1A-AR Antagonists researchgate.net | 0.840 | - | 0.694 | Not Specified |

| CoMSIA | α1A-AR Antagonists researchgate.net | 0.840 | - | 0.671 | Electrostatic, Hydrophobic, H-bonding |

QSAR models can also be built using 2D molecular descriptors, which are numerical values derived from the chemical structure. These models help to identify key physicochemical properties that influence biological activity. A QSAR study on a series of piperazine (B1678402) and keto piperazine derivatives as renin inhibitors identified several constitutional descriptors that play a vital role in their binding to the enzyme openpharmaceuticalsciencesjournal.com.

The developed QSAR model showed a strong correlation coefficient (R²) of 0.846 and a cross-validation coefficient (Q²) of 0.818 openpharmaceuticalsciencesjournal.com. The analysis revealed that descriptors such as the sum of valence electrons (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) are crucial for the inhibitory activity openpharmaceuticalsciencesjournal.com. This information is valuable for guiding the synthesis of new inhibitors by suggesting that modifications affecting these specific electronic and constitutional features could lead to more potent compounds. The versatile structure of piperazine allows for easy modification to optimize these properties for enhanced target affinity and bioavailability nih.gov.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering a dynamic view of molecular interactions over time. nih.gov This technique is instrumental in understanding the physical movements of atoms and molecules, providing a detailed picture of how a ligand like a this compound derivative interacts with its biological target. nih.gov By simulating these interactions, researchers can predict binding affinities, elucidate binding pathways, and optimize lead compounds. nih.gov

A primary application of MD simulations is to assess the stability of a protein-ligand complex and observe any conformational changes that occur upon binding. nih.govnih.gov The stability of the complex is crucial for the ligand's efficacy. Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are commonly used to quantify this stability.

Root-Mean-Square Deviation (RMSD): This metric measures the average distance between the atoms of the superimposed protein-ligand complex at a given time point compared to a reference structure (typically the initial docked pose). A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the protein's active site. For instance, in simulations of piperazine-linked compounds with the CAIX protein, complexes that achieved equilibration within the first 10 nanoseconds and maintained it for the full 100 ns duration were considered stable. polyu.edu.hk

Root-Mean-Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values indicate regions of high flexibility, while low values suggest that the region is stable and has restricted movement, often due to critical interactions within the binding pocket.

Research on various piperazine-containing ligands has demonstrated that these complexes can achieve substantial stability throughout simulation periods. polyu.edu.hk The analysis of RMSD and RMSF provides significant insights for rational drug design, highlighting the potential of these ligands for targeted therapeutic interventions. polyu.edu.hk

Table 1: Example MD Simulation Stability Metrics for Piperazine-Containing Ligands Bound to CAIX This table is illustrative of the data typically generated in MD simulations for piperazine-containing compounds.

| Compound Code | Protein RMSD (nm) | Ligand RMSD (nm) |

|---|---|---|

| SA2 | 1.82 | 1.82 |

| SA4 | 1.40 | 1.40 |

| SA5 | 1.66 | 1.66 |

| SA7 | 1.85 | 1.85 |

Data sourced from studies on piperazine-sulfonyl derivatives. polyu.edu.hk

Prediction of Protonation States at Physiological pH

The protonation state of a molecule, particularly one containing basic nitrogen atoms like this compound, is critical for its interaction with biological targets and its pharmacokinetic properties. The piperazine ring can exist in neutral, monoprotonated, or diprotonated forms depending on the pH of its environment. At a physiological pH of approximately 7.4, the equilibrium between these states can significantly influence binding affinity. nih.gov

Computational tools can accurately predict the pKa values of the ionizable centers in a molecule. For piperazine-containing structures, the basicity of the two nitrogen atoms is highly sensitive to the nature of their substituents. nih.gov

Electron-Withdrawing Groups: When an electron-withdrawing group, such as an amide, is attached to a piperazine nitrogen, it decreases the basicity of that nitrogen. For example, the pKa of 1-acetyl-4-methylpiperazine (B3021541) is reduced to 7.06, meaning its neutral form is the most abundant species at pH 7.5. semanticscholar.org

Alkyl Groups: Conversely, alkyl substituents on both nitrogen atoms can maximize the piperazine's basicity. Studies have shown that alkyl-piperazine-alkyl moieties can achieve pKa values around 7.81 to 7.98, resulting in approximately 70% of the molecules being in a protonated state at physiological pH. nih.govsemanticscholar.org

Even minor changes in pKa can lead to significant shifts in the percentage of the protonated state at physiological pH. nih.gov Understanding and predicting these states is essential, as the charged, protonated form may be crucial for forming key ionic interactions within a protein's binding site. nih.gov

Table 2: Predicted pKa and Protonation States for Piperazine Derivatives This table demonstrates how modifications to the piperazine scaffold influence its protonation state at physiological pH.

| Compound Type | Most Basic Center pKa | % Protonated Species (at pH 7.5) |

|---|---|---|

| Acetyl-Piperazine-Alkyl | 7.06 | ~26.6% |

| Alkyl-Piperazine-Alkyl | 7.98 | ~70% |

| Carbonyl-Piperazine-PEG | 5.61 - 5.88 | Low |

Data derived from computational and experimental studies on various piperazine-containing linkers. nih.govsemanticscholar.org

Virtual Screening for Novel Inhibitors

The this compound scaffold can serve as a starting point for discovering novel inhibitors through virtual screening. nih.gov This computational technique involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. The process often follows a structured workflow:

3D-QSAR Model Development: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model is built using a set of known inhibitors with a common backbone, such as a pyridin-piperazine core. mdpi.com This model relates the chemical structures of molecules to their biological activity.

Scaffold Hopping and Library Design: Based on the insights from the QSAR model, new molecular scaffolds are designed. "Scaffold hopping" is a technique used to identify structurally novel compounds that retain the key binding features of the original scaffold. mdpi.comresearchgate.net

High-Throughput Docking: Large virtual libraries of compounds are then docked into the target protein's binding site. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically as a docking score. mdpi.com

Hit Identification and Optimization: Compounds with the best docking scores and favorable predicted ADME (absorption, distribution, metabolism, and excretion) properties are identified as "hits." mdpi.comresearchgate.net These hits can then be synthesized and tested experimentally, serving as new leads for drug development.

This integrated approach of QSAR, scaffold hopping, and molecular dynamics allows for the rational design of novel and potent inhibitors based on a validated chemical starting point like this compound. mdpi.com

Preclinical Evaluation and Therapeutic Potential

In Vitro Efficacy Studies

In vitro studies are fundamental in early-stage drug discovery, providing initial evidence of a compound's biological activity and mechanism of action. Derivatives of 1-Pyridin-3-yl-piperazine have demonstrated notable efficacy in various cell-based and enzyme inhibition assays.

Cell-Based Assays (e.g., Cancer Cell Lines, Trypanosoma cruzi)

The cytotoxic and antiparasitic potential of pyridinylpiperazine derivatives has been evaluated against cancer cells and the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

In the realm of oncology, various arylpiperazine derivatives have shown significant anti-proliferative activity against a wide panel of human cancer cell lines. For instance, novel vindoline-piperazine conjugates have been investigated for their effects on 60 different human tumor cell lines. nih.govcancer.gov One derivative, where the piperazine (B1678402) nitrogen atom is substituted with a 4-trifluoromethylphenyl group, was found to be highly effective, reducing cell growth by over 80% in CNS cancer cell lines (SF-539 and SNB-75) and by 84.4% in the KM12 colon cancer cell line. nih.gov Similarly, quinoxalinyl–piperazine derivatives have been identified as growth inhibitors in several cancer cell lines, including those of the breast, skin, pancreas, and cervix. nih.govmdpi.com

The antiparasitic activity of related compounds has also been a focus of research. While direct data on this compound is scarce, studies on compounds containing the 3-pyridyl moiety, a key feature of the target compound, are informative. A study on 3-pyridyl-1,3-thiazole derivatives revealed significant trypanocidal activity against T. cruzi. Fourteen compounds from this series showed IC50 values ranging from 0.2 to 3.9 μM, outperforming the standard drug benznidazole (B1666585) (IC50 of 4.2 μM). nih.gov This suggests that the pyridine (B92270) scaffold is a crucial component for anti-trypanosomal activity.

Interactive Data Table: In Vitro Anticancer Activity of Select Piperazine Derivatives

Enzyme Inhibition Assays

The ability of pyridinylpiperazine derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic potential. Urease, a nickel-dependent enzyme implicated in gastric ulcers and certain cancers through its association with Helicobacter pylori, has been a significant target. nih.govfrontiersin.org

A series of derivatives based on 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated for their ability to inhibit jack bean urease. nih.govfrontiersin.orgresearchgate.net Several of these compounds demonstrated potent inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor, thiourea. nih.govfrontiersin.org The most active compounds, designated 5b and 7e, had IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to 23.2 ± 11.0 µM for thiourea. nih.govfrontiersin.org The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, also showed good activity with an IC50 of 3.90 ± 1.91 µM. nih.gov

Other research has identified piperazine derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neurological signaling, making it a target for CNS disorders. researchgate.net

Interactive Data Table: Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine Derivatives

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, piperazine derivatives have been advanced to in vivo studies using various rodent models to assess their therapeutic efficacy in a complex biological system.

Rodent Models of Disease (e.g., Cancer, Neurological Disorders, Parasitic Infections, Pain)

The therapeutic potential of the piperazine scaffold has been validated in a diverse set of animal models.

Cancer: Arylpiperazine derivatives that displayed potent cytotoxicity in vitro were selected for in vivo studies to confirm their vascular-disrupting and tubulin polymerization inhibition effects. nih.gov

Neurological Disorders: In a mouse model of Alzheimer's disease (5xFAD), a specific piperazine derivative was shown to restore long-term potentiation (LTP) induction in hippocampal slices, indicating a potential to rescue synaptic defects. nih.gov In mouse models of depression, a piperazine derivative (LQFM212) demonstrated an antidepressant-like effect in the forced swimming test. nih.gov Another series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives also showed antidepressant activity in the rat forced swimming test. nih.gov

Parasitic Infections: In a murine model of acute T. cruzi infection, the oral combination of three promising compounds led to the full control of parasitemia. nih.gov

Pain: Arylpiperazine derivatives have been extensively studied in rodent models of neuropathic and inflammatory pain. nih.govnih.gov These models include the acetic acid-induced writhing test, the hot plate test for thermal pain, and the chronic constriction injury (CCI) model for neuropathic pain. nih.govdocumentsdelivered.com

Assessment of Therapeutic Efficacy

The effectiveness of these derivatives was quantified using disease-specific endpoints in animal models.

In pain studies, certain arylpiperazine derivatives demonstrated potent analgesic activity. nih.govnih.gov For example, compound 18, a 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone derivative, produced over 70% inhibition in the mice writhing test and increased pain latency by 116% in the hot plate test. nih.govnih.gov This compound was also effective in models of formalin and neuropathic pain without causing sedative side effects. nih.govnih.gov